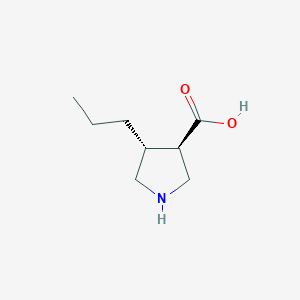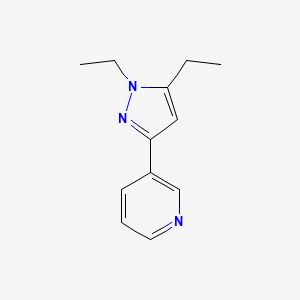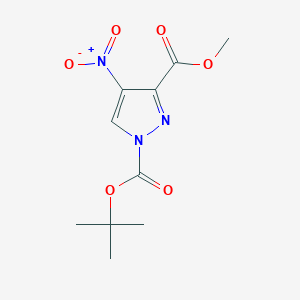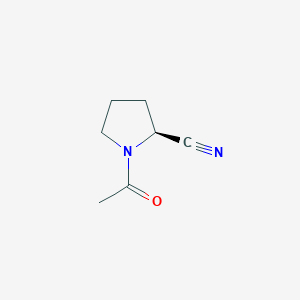![molecular formula C13H12N2S B12874254 4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile CAS No. 87388-30-5](/img/structure/B12874254.png)
4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with an ethylthio group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(ethylthio)benzaldehyde with a suitable nitrile and an amine to form the pyrrole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carbonitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon, ethanol as a solvent.
Substitution: Electrophiles such as bromine or nitric acid, solvents like dichloromethane or acetic acid.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylthio and nitrile groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyrrole ring can also engage in π-π stacking interactions with aromatic residues in the target protein.
類似化合物との比較
4-(2-(Methylthio)phenyl)-1H-pyrrole-3-carbonitrile: Similar structure with a methylthio group instead of an ethylthio group.
4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carboxamide: Similar structure with a carboxamide group instead of a nitrile group.
4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a nitrile group.
Uniqueness: 4-(2-(Ethylthio)phenyl)-1H-pyrrole-3-carbonitrile is unique due to the presence of both the ethylthio and nitrile groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
特性
CAS番号 |
87388-30-5 |
|---|---|
分子式 |
C13H12N2S |
分子量 |
228.31 g/mol |
IUPAC名 |
4-(2-ethylsulfanylphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H12N2S/c1-2-16-13-6-4-3-5-11(13)12-9-15-8-10(12)7-14/h3-6,8-9,15H,2H2,1H3 |
InChIキー |
HLCPHTMHPSOREC-UHFFFAOYSA-N |
正規SMILES |
CCSC1=CC=CC=C1C2=CNC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(Benzenesulfonyl)-4-methoxy-1H-pyrrol-2-yl]pentane-1,4-dione](/img/structure/B12874184.png)



![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)

![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)



![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)
![2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole](/img/structure/B12874276.png)
